molecular formula C9H9FO3 B2786407 (R)-alpha-Hydroxy-4-fluorobenzeneacetic acid methyl ester CAS No. 127709-19-7; 32222-46-1

(R)-alpha-Hydroxy-4-fluorobenzeneacetic acid methyl ester

Cat. No.: B2786407
CAS No.: 127709-19-7; 32222-46-1
M. Wt: 184.166
InChI Key: BLBFLHCCPUAXDL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-alpha-Hydroxy-4-fluorobenzeneacetic acid methyl ester is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

127709-19-7; 32222-46-1

Molecular Formula

C9H9FO3

Molecular Weight

184.166

IUPAC Name

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1

InChI Key

BLBFLHCCPUAXDL-MRVPVSSYSA-N

SMILES

COC(=O)C(C1=CC=C(C=C1)F)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add potassium carbonate (12 g, 87 mmol) followed by iodomethane (7.37 mL, 118 mmol) to a 0° C. solution of p-fluoromandelic acid (79 mmol, 13.4 g) in 160 mL dry dimethylformamide under a nitrogen atmosphere. Stir the resulting mixture at 0° C. for 1 hour and at room temperature over night. Pour the reaction mixture over ice, dilute with water and ethyl acetate, and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with cold water and saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 12.7 g (87%) of the desired compound as a light yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.